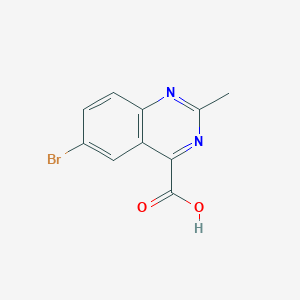

6-Bromo-2-methylquinazoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

6-bromo-2-methylquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C10H7BrN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |

InChI Key |

NYIBQQHZAPEWNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

- Bromination of a suitable quinazoline precursor at the 6-position,

- Oxidation to introduce or modify the carboxylic acid group at position 4,

- Esterification or direct isolation of the carboxylic acid derivative.

Detailed Synthetic Routes

Bromination of Quinazoline Precursors

- Starting from 2-methylquinazoline or related quinazolinone compounds, selective bromination at the 6-position is achieved using bromine or brominating agents such as N-bromosuccinimide (NBS).

- Solvents like acetic acid or dichloromethane are commonly employed.

- Reaction temperature control (often room temperature to mild heating) is critical to avoid polybromination or side reactions.

- Example: Bromination of 2-cyclopropyl-4-methylquinazoline with bromine in acetic acid yields the 6-bromo derivative with moderate to good yields (approx. 55% after recrystallization).

Oxidation to Carboxylic Acid

- Oxidation of methyl or methyl-substituted aromatic rings to carboxylic acids is typically performed using molecular oxygen in the presence of heavy metal catalysts (e.g., cobalt acetate, manganese acetate) and bromide ions as promoters.

- The reaction is carried out in solvents containing lower aliphatic carboxylic acids (e.g., glacial acetic acid).

- Typical conditions: 120–200 °C, pressure 10–30 kg/cm², reaction times from 10 minutes to several hours.

- Example: Oxidation of 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid under these conditions yields high purity product with yields exceeding 90%.

Esterification (Optional Step)

- The carboxylic acid can be converted to esters (e.g., methyl or ethyl esters) by refluxing with alcohols (methanol, ethanol) in the presence of acid catalysts such as sulfuric acid.

- Conditions: reflux for 2–15 hours, temperature around 130 °C.

- Esterification facilitates purification and handling; the ester can be hydrolyzed back to the acid if needed.

- Example: Methyl esterification of 6-bromo-2-naphthalenecarboxylic acid in methanol with sulfuric acid gives methyl ester in 90% yield and >98% purity.

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination | Bromine, triphenylphosphine, acetonitrile | 10–40 (controlled) | Atmospheric | 2 hours | Not specified | Not specified | Controlled addition to avoid overheating |

| Oxidation | 2-bromo-6-methylnaphthalene, Co/Mn acetate, KBr, acetic acid, O₂ | 175 | 30 | 30 minutes | 94.0 | 94.0 | High pressure oxygen oxidation |

| Esterification | 6-bromo-2-naphthalenecarboxylic acid, methanol, H₂SO₄ | 130 | Atmospheric | 2 hours | 90.1 | 98.4 | Acid-catalyzed methyl ester formation |

| Recrystallization | Ethanol or ethyl alcohol | Reflux | Atmospheric | Several hours | 55–70 | High | Improves purity and crystal morphology |

Data adapted from oxidation and esterification steps reported in patent literature and related quinazoline syntheses.

Research Findings and Optimization Notes

- Catalyst Selection: Use of cobalt and manganese acetates with potassium bromide as promoters enhances oxidation efficiency and selectivity for carboxylic acid formation.

- Reaction Control: Maintaining oxygen concentration in exhaust gases between 0.1–8% by volume improves safety and reaction control during oxidation.

- Solvent Choice: Lower aliphatic carboxylic acids (e.g., acetic acid) provide a suitable medium for oxidation, while alcohol solvents (methanol, ethanol) are preferred for esterification and recrystallization.

- Purification: Recrystallization from ethanol or ethyl alcohol is effective for obtaining high-purity products with well-defined crystal morphology.

- Yield Enhancement: Optimization of bromination stoichiometry, reaction time, and temperature can significantly improve yields and reduce byproducts.

- Structural Confirmation: Analytical techniques such as high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming product purity and structure.

Summary of Preparation Methodology

| Preparation Stage | Key Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| Bromination | Bromine, triphenylphosphine, acetonitrile, 10–40 °C | Introduce bromine at 6-position | 2-bromo-6-methylquinazoline intermediate |

| Oxidation | Co/Mn acetates, KBr, acetic acid, O₂, 175 °C, 30 kg/cm² | Convert methyl to carboxylic acid | 6-Bromo-2-methylquinazoline-4-carboxylic acid |

| Esterification | Methanol or ethanol, sulfuric acid, reflux | Form methyl/ethyl ester for purification | Methyl/ethyl ester derivative for isolation |

| Recrystallization | Ethanol or ethyl alcohol | Purify and improve crystal form | High purity crystalline product |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted quinazoline derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include new aryl or alkyl-substituted quinazoline derivatives.

Scientific Research Applications

6-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinazoline Family

Key analogs are compared based on substituent positions, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position Impact : The bromine position (6 vs. 7) significantly alters electronic properties and reactivity. For example, 7-bromo derivatives are less common in cross-coupling due to steric hindrance compared to 6-bromo isomers .

- Functional Group Influence: The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to esters (e.g., ethyl carboxylate) or ketones (quinazolinones) .

- Biological Activity: 6-Bromo-2-phenylquinazolin-4(3H)-ones exhibit notable anthelmintic activity (IC₅₀ = 12.3 µg/mL against Haemonchus contortus), suggesting that the phenyl group at position 2 enhances bioactivity compared to methyl substituents .

Comparison with Chromene/Chromane Derivatives

Compounds with chromene or chromane cores share functional similarities but differ in ring structure.

Table 2: Chromene/Chromane Analogs

Key Observations:

- Ring Saturation : Chromane derivatives (saturated) exhibit lower reactivity in electrophilic substitutions compared to chromenes (unsaturated) .

- Application Focus : Chromene-carboxylic acids are used in materials science for optical applications, whereas quinazoline derivatives are prioritized in drug discovery .

Biological Activity

6-Bromo-2-methylquinazoline-4-carboxylic acid is a quinazoline derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 4-position, which contribute to its unique reactivity and biological profile.

- Molecular Formula : C10H8BrN2O2

- Molecular Weight : 239.07 g/mol

The presence of the bromine and carboxylic acid groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound acts as a potent inhibitor of CYP1A2, an enzyme involved in drug metabolism, suggesting implications for drug-drug interactions and potential therapeutic uses in oncology.

Case Study:

In vitro studies have shown that derivatives of quinazoline, including this compound, can induce apoptosis in cancer cell lines. For example, similar compounds have demonstrated IC50 values indicating effective cell cycle arrest and apoptosis induction in MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | MCF-7 |

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties, particularly against various kinases and metabolic enzymes. The inhibition of CYP1A2 is crucial for understanding its pharmacokinetic profile and potential side effects when co-administered with other drugs .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : Binding to specific enzymes such as CYP1A2.

- Cell Cycle Regulation : Inducing cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Bromo-2-methylquinazolin-4(3H)-one | 403850-89-5 | 0.78 |

| 8-Bromo-6-methylquinazolin-4(3H)-one | 215115-09-6 | 0.74 |

| 4-Oxo-1,4-dihydroquinazoline-6-carboxamide | 150454-06-1 | 0.77 |

These compounds share the quinazoline framework but differ in their substituents, which can significantly influence their biological activities and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.